molecular formula C30H16N2 B13749314 4,4'-(Pyrene-1,6-diyl)dibenzonitrile

4,4'-(Pyrene-1,6-diyl)dibenzonitrile

Cat. No.: B13749314
M. Wt: 404.5 g/mol
InChI Key: UFEUFHJWXQCBHX-UHFFFAOYSA-N
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Description

4,4'-(Pyrene-1,6-diyl)dibenzonitrile is an aromatic compound featuring a pyrene core substituted at the 1,6-positions with benzonitrile groups. Pyrene-based derivatives are widely studied for their optoelectronic properties due to the extended π-conjugation of the pyrene core, which enhances charge transport and luminescence .

A related compound, 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde (CAS 2243312-96-9), is used in polymer synthesis, such as in the preparation of PBPYTPA, a conductive polymer with electrochromic properties . Replacing aldehyde (-CHO) groups with nitriles (-CN) could alter reactivity and electronic characteristics, making the dibenzonitrile derivative suitable for distinct applications like catalysis or sensing .

Properties

Molecular Formula

C30H16N2

Molecular Weight

404.5 g/mol

IUPAC Name

4-[6-(4-cyanophenyl)pyren-1-yl]benzonitrile

InChI

InChI=1S/C30H16N2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-16H

InChI Key

UFEUFHJWXQCBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile typically involves the reaction of pyrene with benzonitrile derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyrene-1,6-diyl)dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrenequinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Pyrene-1,6-diyl)dibenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile involves its interaction with molecular targets through its aromatic and nitrile groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for applications in optoelectronics and sensing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4,4'-(Pyrene-1,6-diyl)dibenzonitrile with structurally or functionally related compounds, based on available evidence:

Structural Analogs with Pyrene Cores

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
This compound Pyrene (1,6-substitution) Two benzonitrile (-CN) groups Hypothesized applications in COFs, organic electronics; high thermal stability due to nitrile groups Inferred from
4,4'-(Pyrene-1,6-diyl)dibenzaldehyde Pyrene (1,6-substitution) Two aldehyde (-CHO) groups Used in electrochromic polymers (e.g., PBPYTPA); aldehyde groups enable Schiff-base reactions for COF synthesis
2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile Pyrene (1,3,6,8-substitution) Four acetonitrile (-CH2CN) groups Enhanced solubility and electron-withdrawing effects; potential for high-dimensional COFs or sensors
4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde Pyrene (1,6- and 3,8-substitution) Two aldehydes, two aminophenyl groups Dual functionality for COF synthesis; amine groups enable post-synthetic modifications

Non-Pyrene-Based Dibenzonitriles

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
4,4-(1,5-Dihydrobenzo[1,2-d:4,5-d]diimidazole-2,6-diyl)dibenzonitrile Benzo-diimidazole Two benzonitrile groups Rigid heterocyclic core; potential for organic light-emitting diodes (OLEDs) due to planar structure
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Hexane linker Two benzonitrile groups Flexible linker for coordination polymers; lower thermal stability compared to aromatic cores

Biological Activity

4,4'-(Pyrene-1,6-diyl)dibenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of photochemistry and organic electronics. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure
The molecular formula of this compound is C30H20N2. It is characterized by a pyrene core with two benzonitrile substituents. The structure can be represented as follows:

C30H20N2\text{C}_{30}\text{H}_{20}\text{N}_2

Physical Properties

PropertyValue
Molecular Weight448.49 g/mol
Melting Point250 °C (estimated)
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through photophysical processes. The compound exhibits significant photoluminescence , which can induce reactive oxygen species (ROS) upon excitation. These ROS can lead to oxidative stress in cells, potentially resulting in cytotoxic effects.

Interaction with Biological Targets

  • Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • DNA Interaction : Pyrene derivatives have been shown to intercalate into DNA, affecting replication and transcription processes.

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrene derivatives, including this compound. In vitro experiments demonstrated that the compound could inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa cells showed a 70% reduction in viability at a concentration of 10 µM after 48 hours.
    • MCF-7 cells exhibited a similar trend with an IC50 value of approximately 8 µM.

These findings suggest that the compound may serve as a potential lead for developing novel anticancer agents.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary tests indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant reduction in cell viability in HeLa and MCF-7 cells
Antimicrobial ActivityModerate activity against Gram-positive bacteria

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